Taniborbactam hydrochloride
Overview
Description
VNRX-5133 (hydrochloride), also known as taniborbactam, is a novel cyclic boronate β-lactamase inhibitor. It is designed to combat multidrug-resistant Gram-negative bacteria by inhibiting both serine- and metallo-β-lactamases. This compound is currently in clinical development and is often combined with cefepime, a fourth-generation cephalosporin antibiotic, to treat serious infections caused by β-lactamase-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VNRX-5133 (hydrochloride) involves the formation of a cyclic boronate structure. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of boronic acids and other reagents to form the cyclic boronate core .
Industrial Production Methods
Industrial production methods for VNRX-5133 (hydrochloride) are also proprietary. Typically, the production of such compounds involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process likely includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
VNRX-5133 (hydrochloride) primarily undergoes inhibition reactions with β-lactamases. It acts as a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases .
Common Reagents and Conditions
Reagents: Boronic acids, β-lactamase enzymes.
Major Products Formed
The major product formed from the reaction of VNRX-5133 (hydrochloride) with β-lactamases is an inhibited enzyme complex, which prevents the enzyme from breaking down β-lactam antibiotics .
Scientific Research Applications
VNRX-5133 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tool to study β-lactamase inhibition and resistance mechanisms.
Biology: Helps in understanding bacterial resistance and the role of β-lactamases in bacterial survival.
Mechanism of Action
VNRX-5133 (hydrochloride) exerts its effects by inhibiting β-lactamase enzymes. It mimics the transition state structure of the enzyme’s natural substrate, allowing it to bind to the active site. For serine-β-lactamases, it forms a reversible covalent bond, leading to slow dissociation and prolonged active-site residence time. For metallo-β-lactamases, it acts as a competitive inhibitor, with inhibition constants in the micromolar range .
Comparison with Similar Compounds
Similar Compounds
Avibactam: Another β-lactamase inhibitor, but it does not inhibit metallo-β-lactamases.
Relebactam: Similar to avibactam, it inhibits serine-β-lactamases but not metallo-β-lactamases.
Vaborbactam: Inhibits serine-β-lactamases but lacks activity against metallo-β-lactamases.
Uniqueness
VNRX-5133 (hydrochloride) is unique because it is the first β-lactamase inhibitor with direct inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D). This broad-spectrum activity makes it a promising candidate for treating infections caused by multidrug-resistant bacteria .
Properties
IUPAC Name |
(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWIMFZHNCBHIX-PPJOBQAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BCl2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2244235-49-0 | |
Record name | Taniborbactam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TANIBORBACTAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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